molecular formula C18H20F2N2O4S2 B2544191 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946296-43-1

2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2544191
CAS No.: 946296-43-1
M. Wt: 430.48
InChI Key: RGBGOHJUIZVGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound featuring a diverse array of functional groups. It has garnered interest in various scientific research fields due to its unique structural attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials usually include fluorobenzenesulfonamide derivatives, propylsulfonyl quinoline derivatives, and appropriate fluorinating agents. This process may require specific catalysts and reagents such as sulfur tetrafluoride or other sulfonating agents to achieve the desired substitutions and sulfonations. Reaction conditions often involve controlled temperatures, pressure, and inert atmospheres to optimize yields and purify the end product.

Industrial Production Methods

Industrial production scales up the laboratory synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Advanced purification methods like chromatography and crystallization are employed to ensure high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various reactions, including:

  • Oxidation: These reactions typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be achieved using agents such as lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions are common, particularly with halogens.

Common Reagents and Conditions

  • Oxidation: Requires oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Often involves nucleophiles such as ammonia or amines in polar solvents like dimethyl sulfoxide.

Major Products

The reactions typically produce fluoro-sulfonylquinoline derivatives, which can be further functionalized for various applications.

Scientific Research Applications

2,5-Difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a broad spectrum of applications:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.

  • Biology: Investigated for its potential in modulating biological pathways and interactions.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or altering cellular processes. Its unique structure allows for selective interactions, making it a candidate for targeted therapeutic applications.

Comparison with Similar Compounds

Compared to other fluoro-sulfonyl quinoline derivatives, 2,5-difluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its dual fluorination, which enhances its chemical stability and reactivity. Similar compounds include:

  • 2,5-dichloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

  • 2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

In essence, this compound is a versatile compound with significant potential across various scientific domains. Its unique structure and reactivity profile make it a valuable subject of ongoing research.

Properties

IUPAC Name

2,5-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-8-17(13)22)21-28(25,26)18-12-14(19)5-7-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGOHJUIZVGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.